molecular formula C16H10N2O2 B1344156 2-(Hydroxy(4-phenoxyphenyl)methylene)malononitrile CAS No. 330792-68-2

2-(Hydroxy(4-phenoxyphenyl)methylene)malononitrile

Cat. No.: B1344156
CAS No.: 330792-68-2
M. Wt: 262.26 g/mol
InChI Key: MWTPPIZIKZHMSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

2-(Hydroxy(4-phenoxyphenyl)methylene)malononitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile groups can be reduced to amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(Hydroxy(4-phenoxyphenyl)methylene)malononitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Hydroxy(4-phenoxyphenyl)methylene)malononitrile involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile: Similar structure but with a methoxy group instead of a hydroxy group.

    2-(Hydroxy(4-phenyl)methylene)malononitrile: Lacks the phenoxy group, making it less complex.

    2-(Hydroxy(4-chlorophenyl)methylene)malononitrile: Contains a chlorine atom, which can alter its reactivity and biological activity.

Uniqueness

2-(Hydroxy(4-phenoxyphenyl)methylene)malononitrile is unique due to the presence of both hydroxy and phenoxy groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[hydroxy-(4-phenoxyphenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O2/c17-10-13(11-18)16(19)12-6-8-15(9-7-12)20-14-4-2-1-3-5-14/h1-9,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTPPIZIKZHMSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=C(C#N)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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